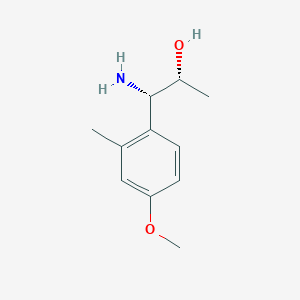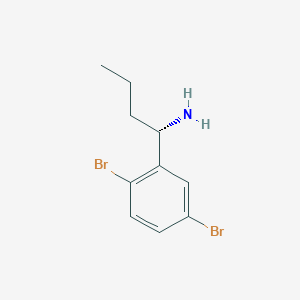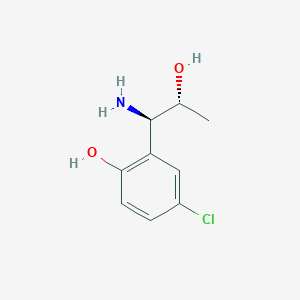
2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino alcohols and chlorophenols, such as:
- 2-Amino-1-phenylethanol
- 4-Chlorophenol
- 2-Hydroxy-1-phenylethanol
Uniqueness
What sets 2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-[(1R,2R)-1-amino-2-hydroxypropyl]-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |
InChI Key |
KCZAICOPPILPEW-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC(=C1)Cl)O)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



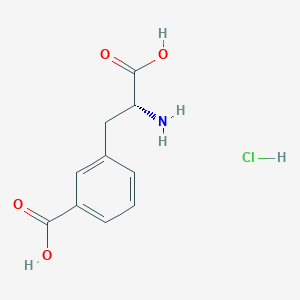
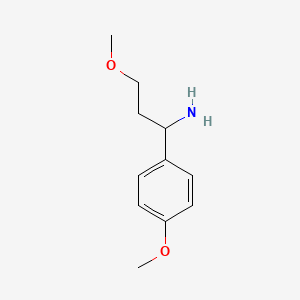

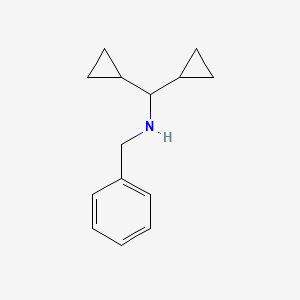
![1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236221.png)

![6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236232.png)
![3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL](/img/structure/B15236235.png)

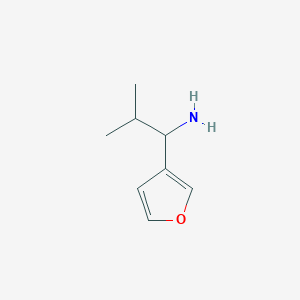
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B15236252.png)
